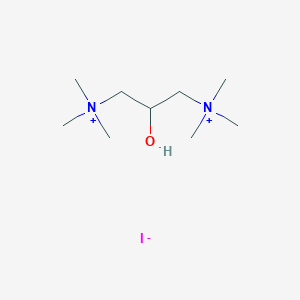
Prolonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a white or off-white powder and is known for its high solubility in water but low solubility in ethanol and chloroform . Prolonium iodide has garnered attention for its potential therapeutic benefits, particularly in the treatment of neurodegenerative disorders and inflammatory diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Proloniumjodid kann durch die Reaktion von 2-Hydroxypropan-1,3-diamin mit Methyliodid unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Lösungsmittels wie Acetonitril und erfordert eine sorgfältige Temperaturkontrolle, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Proloniumjodid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit verbesserten Sicherheits- und Effizienzmaßnahmen. Der Prozess umfasst die Reinigung des Produkts durch Umkristallisation oder andere geeignete Verfahren, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Proloniumjodid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann in Gegenwart starker Oxidationsmittel oxidiert werden.
Reduktion: Es kann unter bestimmten Bedingungen mit Reduktionsmitteln reduziert werden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Jodidionen durch andere Anionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Silbernitrat können Substitutionsreaktionen erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Oxiden führen, während Substitutionsreaktionen verschiedene Jodidderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Proloniumjodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Synthesen und analytischen Techniken verwendet.
Industrie: Es wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Proloniumjodid umfasst mehrere biochemische Pfade:
Neurorezeptor-Modulation: Es moduliert die Aktivität von Neurorezeptoren, insbesondere Acetylcholinesterase, was dazu beiträgt, den Acetylcholinspiegel im Gehirn zu erhöhen und die kognitiven Funktionen zu verbessern.
Entzündungshemmende Eigenschaften: Es reguliert pro-inflammatorische Zytokine herunter und reguliert anti-inflammatorische Zytokine hoch, wodurch chronische Entzündungen reduziert werden.
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Neuronen vor Schäden geschützt werden.
Wirkmechanismus
The mechanism of action of prolonium iodide involves several biochemical pathways:
Neuroreceptor Modulation: It modulates the activity of neuroreceptors, particularly acetylcholinesterase, which helps increase acetylcholine levels in the brain, enhancing cognitive functions.
Anti-inflammatory Properties: It downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting neurons from damage.
Vergleich Mit ähnlichen Verbindungen
Proloniumjodid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Hexamethoniumjodid: Beide Verbindungen haben neuroprotektive Eigenschaften, aber Proloniumjodid hat eine breitere Palette von Anwendungen bei der Behandlung neurodegenerativer Erkrankungen.
Trimethylammoniumjodid: Obwohl es strukturell ähnlich ist, zeigt Proloniumjodid stärkere entzündungshemmende und antioxidative Aktivitäten.
Einzigartigkeit: Proloniumjodid zeichnet sich durch seinen vielseitigen Wirkmechanismus aus, der neuroprotektive, entzündungshemmende und antioxidative Eigenschaften vereint, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurodegenerativer und entzündlicher Erkrankungen macht .
Eigenschaften
CAS-Nummer |
123-47-7 |
|---|---|
Molekularformel |
C9H24IN2O+ |
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
BYZAPDFLSJTAQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
123-47-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Prolonium iodide; NSC 41.49; NSC-4149; NSC4149 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















